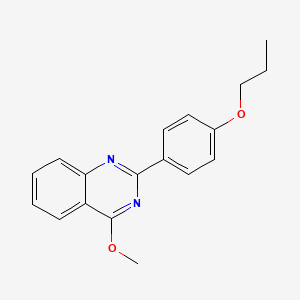

4-Methoxy-2-(4-propoxyphenyl)quinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Scaffolds in Chemical Biology and Medicinal Chemistry

The journey of quinazoline chemistry began in 1869 when Griess first synthesized a quinazoline derivative. However, the parent quinazoline molecule was not prepared until 1903 by Gabriel. Initially known by other names such as phenmiazine and benzo-1,3-diazine, the name "quinazoline" was proposed by Widdege and has since been adopted. This heterocyclic system, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has evolved from a chemical curiosity into a "privileged scaffold" in medicinal chemistry. Its unique structural features and the versatility for substitutions at various positions have made it a focal point for the development of novel therapeutic agents over the past several decades. nih.govgoogle.comresearchgate.net The stability of the quinazoline ring in dilute acids and alkaline solutions, combined with its diverse reactivity, has allowed for the creation of extensive libraries of derivatives for biological screening. nih.gov

Diverse Biological Activities and Therapeutic Potential of Substituted Quinazoline Derivatives

Substituted quinazoline derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in drug discovery. nih.gov The therapeutic potential of these compounds spans a wide array of diseases, with research highlighting their efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov

In oncology, quinazoline derivatives are particularly prominent. Many function as protein kinase inhibitors, which can interfere with the signaling pathways that drive tumor growth and proliferation. nih.gov For instance, certain 4-anilinoquinazolines have been developed into successful anticancer drugs. nih.gov The substitution patterns on the quinazoline ring are critical for their biological function, with modifications at the 2, 4, 6, and 7-positions often leading to enhanced potency and selectivity. nih.govmdpi.com

Beyond cancer, the quinazoline scaffold has been explored for its anti-inflammatory properties, with some derivatives showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Furthermore, various quinazoline analogs have been synthesized and evaluated for their effectiveness against a range of pathogens, including bacteria, fungi, and viruses. nih.gov Their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antiviral potential of quinazolines has also been investigated, with some derivatives showing inhibitory activity against viruses like HIV. researchgate.net

| Quinazoline Derivative Class | Biological Activity | Example or Target | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | Anticancer | EGFR inhibitors (e.g., Gefitinib, Erlotinib) | nih.gov |

| 2-Arylquinazolin-4-ones | Anticancer | Tubulin polymerization inhibition | nih.gov |

| 4-Amino quinazoline derivatives | Anti-inflammatory | Activity compared to Diclofenac | mdpi.com |

| Benzimidazo[1,2-c]quinazolines | Anti-tubercular | Activity against M. tuberculosis | mdpi.com |

| Quinazoline-artemisinin hybrids | Antiviral | Activity against Cytomegalovirus | mdpi.com |

| N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Antibacterial | DNA gyrase B inhibition | univie.ac.at |

Overview of Research Objectives and Current Gaps in Understanding the Chemical Biology of 4-Methoxy-2-(4-propoxyphenyl)quinazoline

The most significant gap in the current understanding of This compound is the lack of its synthesis and biological characterization in published scientific literature. While numerous studies have explored the impact of methoxy (B1213986) and other alkoxy groups on the biological activity of the quinazoline scaffold, the specific combination of a 4-methoxy group on the quinazoline ring and a 2-(4-propoxyphenyl) substituent has not been detailed.

Therefore, the primary research objectives concerning this compound would be:

Chemical Synthesis: The development and optimization of a reliable synthetic route to produce this compound in sufficient purity and quantity for biological testing.

Structural Characterization: Unambiguous confirmation of its chemical structure using modern analytical techniques such as NMR and mass spectrometry.

Biological Screening: A comprehensive evaluation of its biological activities across a range of assays, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral screening.

Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be identified, further research would involve the synthesis of related analogs to establish a clear SAR, which could guide the development of more potent and selective compounds.

Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O2 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

4-methoxy-2-(4-propoxyphenyl)quinazoline |

InChI |

InChI=1S/C18H18N2O2/c1-3-12-22-14-10-8-13(9-11-14)17-19-16-7-5-4-6-15(16)18(20-17)21-2/h4-11H,3,12H2,1-2H3 |

InChI Key |

YWKHKRITRQRVIW-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Methoxy 2 4 Propoxyphenyl Quinazoline

Retrosynthetic Analysis of the 4-Methoxy-2-(4-propoxyphenyl)quinazoline Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several key disconnections, highlighting the strategic bonds that can be formed during the forward synthesis.

The primary retrosynthetic disconnections for the quinazoline (B50416) core involve breaking the two carbon-nitrogen bonds of the pyrimidine (B1678525) ring. This leads to precursors such as an appropriately substituted 2-aminobenzonitrile (B23959) and a 4-propoxybenzoyl derivative, or a 2-aminobenzamide (B116534) and a 4-propoxybenzaldehyde (B1265824). Another significant disconnection can be made at the C2-aryl bond, suggesting a coupling reaction between a 2-substituted-4-methoxyquinazoline and a 4-propoxyphenyl-containing reagent.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C=N bond): This disconnection points towards a condensation reaction between a 2-amino-N-(4-propoxybenzoyl)benzamide derivative and a cyclizing agent, or the reaction of a 2-aminobenzonitrile with 4-propoxybenzaldehyde followed by cyclization and oxidation.

Disconnection 2 (C-N bond): This suggests the reaction of a 2-aminobenzonitrile derivative with a 4-propoxybenzoyl halide or anhydride, followed by intramolecular cyclization.

Disconnection 3 (C-C bond): This approach involves the coupling of a pre-formed 4-methoxyquinazoline (B92065) ring, halogenated at the 2-position, with a 4-propoxyphenylboronic acid or a similar organometallic reagent via a metal-catalyzed cross-coupling reaction.

Foundational Synthetic Methodologies for Quinazoline Ring Systems

The synthesis of the quinazoline ring is well-established, with several classical and modern methods available to organic chemists. These methodologies can be broadly categorized into cyclocondensation reactions, metal-catalyzed couplings, and multi-component reactions.

Cyclocondensation Reactions in Quinazoline Synthesis

Cyclocondensation reactions are a cornerstone of quinazoline synthesis, typically involving the reaction of a 2-aminobenzoyl derivative (such as an acid, ester, or amide) or a 2-aminobenzonitrile with a suitable one-carbon synthon, which can be an aldehyde, an orthoester, or formamide. nih.govrsc.org

One common approach involves the condensation of 2-aminobenzonitriles with aldehydes. organic-chemistry.org For the target molecule, this would involve the reaction of 2-amino-X-methoxybenzonitrile with 4-propoxybenzaldehyde. The reaction often proceeds in the presence of an oxidizing agent to facilitate the final aromatization step to the quinazoline ring. Another variation is the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles, which offers a highly atom-efficient route. rsc.org

Metal-Catalyzed Coupling Reactions for Quinazoline Formation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. nih.govnih.gov Palladium- and copper-catalyzed reactions are particularly prevalent. nih.govnih.gov These methods often involve the formation of key C-N or C-C bonds in the final steps of the synthesis.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to construct the quinazoline skeleton. nih.govresearchgate.net For instance, a palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can provide 4-arylquinazolines. organic-chemistry.org A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, also catalyzed by palladium, offers a direct route to diverse quinazolines. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often employed for C-N bond formation through Ullmann-type couplings. A notable example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, which provides a practical route to 2-substituted quinazolines. organic-chemistry.orgmdpi.com Another efficient method involves the copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides. organic-chemistry.org

Multi-Component Reactions in the Construction of Quinazoline Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.org MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of compounds.

For quinazoline synthesis, a notable MCR is the iodine-catalyzed three-component reaction of a substituted benzaldehyde, a substituted o-aminoarylketone, and ammonium (B1175870) acetate, which can produce highly substituted quinazolines in excellent yields. nih.gov The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones, which can be precursors to quinazolines. nih.govacs.org

Detailed Synthetic Pathways to this compound and Analogues

Based on the foundational methodologies, specific synthetic pathways to this compound can be designed. The selection of precursors is critical for the success of these syntheses.

Selection and Derivatization of Key Precursors (e.g., Anthranilonitrile Derivatives, Substituted Benzaldehydes)

The synthesis of this compound logically starts from readily available precursors that contain the methoxy (B1213986) and propoxy functionalities.

Key Precursors:

Anthranilonitrile Derivative: A suitable precursor for the "A" ring would be a 2-aminobenzonitrile substituted with a methoxy group. The position of the methoxy group on the aniline (B41778) ring will dictate its final position in the quinazoline product. For the target compound, 2-amino-5-methoxybenzonitrile or 2-amino-4-methoxybenzonitrile would be logical starting points.

Substituted Benzaldehyde: The "C" ring precursor is 4-propoxybenzaldehyde . This can be synthesized from 4-hydroxybenzaldehyde (B117250) via Williamson ether synthesis with a propyl halide.

A Potential Synthetic Route:

A feasible pathway involves the reaction of 2-amino-5-methoxybenzonitrile with 4-propoxybenzaldehyde . This reaction can be promoted by various catalysts and conditions. For example, an iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation sequence starting from a 2-alkylamino N-H ketimine derivative, which is formed from the addition of an organometallic reagent to a 2-alkylamino benzonitrile (B105546), represents an advanced strategy. organic-chemistry.orgmdpi.com

A more direct route could be a metal-catalyzed dehydrogenative coupling. For instance, a nickel-catalyzed reaction of a 2-aminobenzylamine (which can be derived from the corresponding benzonitrile) with a benzonitrile derivative offers an atom-economic approach. organic-chemistry.org

The table below summarizes the key precursors and their roles in the synthesis of the target compound.

| Precursor Name | Structure | Role in Synthesis |

| 2-Amino-5-methoxybenzonitrile |  | Source of the quinazoline "A" ring and the methoxy group at position 6. |

| 4-Propoxybenzaldehyde |  | Source of the 2-aryl substituent ("C" ring) and the propoxy group. |

| 2-Amino-4-methoxybenzonitrile |  | Alternative precursor for the quinazoline "A" ring, yielding a methoxy group at position 7. |

| 4-Hydroxybenzaldehyde |  | Starting material for the synthesis of 4-propoxybenzaldehyde. |

| Propyl bromide |  | Alkylating agent for the synthesis of 4-propoxybenzaldehyde. |

Optimization of Reaction Conditions (e.g., Solvent Systems, Temperature Regimes, Catalytic Systems, Green Chemistry Approaches)

The efficient synthesis of quinazoline scaffolds, including this compound, is highly dependent on the careful optimization of reaction parameters. Key areas of focus include the selection of catalysts, solvents, and temperature, alongside the growing adoption of environmentally benign methods.

Catalytic Systems: The synthesis of quinazolines often involves catalysts to facilitate cyclization and condensation reactions. Lewis acids are commonly employed; for instance, in the synthesis of 4-methylquinazoline, Boron trifluoride etherate (BF₃·Et₂O) was identified as an effective catalyst. indexcopernicus.comjournalirjpac.com The optimization of the catalyst-to-substrate molar ratio is critical, with studies showing a ratio of 1:0.5 (2-aminoacetophenone:BF₃·Et₂O) to be optimal for achieving high yields. indexcopernicus.comjournalirjpac.com Copper-catalyzed reactions have also emerged as a practical strategy for forming 2-substituted quinazolines. organic-chemistry.orgnih.gov

Temperature and Time: Reaction temperature and duration are pivotal. For the synthesis of 4-methylquinazoline, a reaction temperature of 150°C for 6 hours was found to produce the highest yield (86%). indexcopernicus.comjournalirjpac.com Microwave-assisted synthesis allows for rapid heating and significantly reduced reaction times, often leading to improved yields and purities. derpharmachemica.com

Solvent Systems and Green Chemistry: Traditional syntheses often utilize volatile organic solvents. tandfonline.com However, the principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. magnusconferences.comnuk.edu.twpnrjournal.com This includes the use of safer, renewable, and non-toxic solvents. magnusconferences.com A significant advancement is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, which can act as both the solvent and catalyst, offering a greener alternative. tandfonline.comtandfonline.com Other green techniques applied to quinazoline synthesis include microwave irradiation, ultrasound, and grinding methods, which reduce energy consumption and waste. tandfonline.comresearchgate.net In some cases, reactions can be performed under catalyst- and solvent-free conditions, further enhancing their environmental credentials. researchgate.net

Table 1: Examples of Optimized Reaction Conditions in Quinazoline Synthesis

| Approach | Catalyst/Medium | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | BF₃·Et₂O | Temp: 150°C; Time: 6 h | High yield (86%) for 4-methylquinazoline | indexcopernicus.comjournalirjpac.com |

| Microwave-Assisted Solid Phase | Al₂O₃ or SiO₂ support | Optimized time and temperature | Overall yield of 80% with >95% purity | derpharmachemica.com |

| Green Chemistry | Choline Chloride:Urea (DES) | Microwave irradiation | Efficient synthesis of quinazolinones | tandfonline.comtandfonline.com |

| Catalyst-Free | Dimethyl sulfoxide (B87167) (DMSO) | Temp: 100°C | Environmentally benign, one-step synthesis | researchgate.net |

Isolation and Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates robust isolation and purification protocols to remove unreacted starting materials, byproducts, and other impurities. The choice of method depends on the physicochemical properties of the target compound and the impurities present. youtube.com

Initial Workup and Extraction: Following the reaction, the crude product is typically isolated through precipitation by pouring the reaction mixture into water, followed by filtration. nih.gov Solvent extraction is another common initial step. For instance, after a solid-phase synthesis, the product can be extracted from the solid support using a suitable solvent like methanol (B129727). derpharmachemica.com

Chromatography: Column chromatography is the most widely used technique for the purification of quinazoline derivatives. Silica (B1680970) gel is the standard stationary phase, and the mobile phase (eluent) is carefully selected to achieve optimal separation. nih.gov A common eluent system might consist of a mixture of a non-polar solvent like chloroform (B151607) or hexane (B92381) and a polar solvent like methanol or ethyl acetate. nih.gov The purity of the collected fractions is often monitored by thin-layer chromatography (TLC).

Crystallization: Recrystallization from an appropriate solvent system is a powerful method for purifying solid compounds. This technique relies on the differences in solubility between the desired compound and impurities at different temperatures. The selection of a suitable solvent is crucial for achieving high purity and yield.

Spectroscopic and Analytical Verification: After purification, the identity and purity of the research-grade material are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to assess purity. derpharmachemica.com Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure. tandfonline.comnih.gov

Table 2: Common Isolation and Purification Techniques

| Technique | Description | Application Notes | Reference |

|---|---|---|---|

| Extraction | Separating the product from the reaction mixture using immiscible solvents. | Used for initial workup. Solvents like methanol or n-heptane may be used. | derpharmachemica.com |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Highly effective for separating complex mixtures. Eluent systems like CHCl₃-MeOH are common. | nih.gov |

| Recrystallization | Purification of solids based on solubility differences in a specific solvent. | Effective final purification step for crystalline solids. | youtube.com |

| HPLC Analysis | A high-resolution chromatographic technique used to determine purity. | Provides quantitative purity data (e.g., >95%). | derpharmachemica.com |

| Spectroscopic Analysis | Techniques like NMR and MS used to confirm the chemical structure of the purified compound. | Essential for final characterization of the research-grade material. | tandfonline.comnih.gov |

Chemical Modifications and Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The quinazoline scaffold is considered a "privileged structure" because its modification at various positions can lead to compounds with a wide range of biological activities. nih.govnih.govnih.gov For this compound, derivatization can be systematically explored at three key regions: the quinazoline nucleus, the 2-aryl moiety, and the 4-methoxy group.

Functional Group Interconversions on the Quinazoline Nucleus

Modifications on the core quinazoline ring system, apart from the primary substitution points at C2 and C4, can significantly impact molecular properties.

Electrophilic Substitution: The quinazoline ring can undergo electrophilic substitution. Nitration, for example, typically occurs at the C6 position when using fuming nitric acid in sulfuric acid. nih.gov This introduces a nitro group that can be further converted into other functional groups, such as an amine, providing a handle for further derivatization.

Nucleophilic Substitution: The quinazoline ring itself is reactive towards strong nucleophiles. For instance, sodamide can introduce an amino group at the C4 position via a nucleophilic substitution reaction. nih.gov

Conversion to Quinazolinone: The quinazoline moiety can be related back to its quinazolinone precursor. Many synthetic routes for 2,4-disubstituted quinazolines begin with a 2-substituted-4(3H)-quinazolinone. This precursor is a versatile intermediate. A critical functional group interconversion involves the chlorination of the 4-oxo group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield a 4-chloroquinazoline (B184009). nih.gov This 4-chloro derivative is a key intermediate, as the chlorine atom is a good leaving group, allowing for subsequent nucleophilic substitution to introduce a wide variety of substituents at the C4 position, including the methoxy group of the title compound.

Systematic Substituent Variations on the 2-(4-propoxyphenyl) Moiety

The 2-aryl substituent is a crucial determinant of biological activity. Systematic variation of this group is a cornerstone of SAR studies. In the context of this compound, this involves modifying or replacing the 4-propoxyphenyl group.

Research on related 2-phenylquinazolines demonstrates that altering the substituents on the phenyl ring can have a profound effect. nih.gov For example, introducing electron-withdrawing groups like trifluoromethyl or trifluoromethoxy, or electron-donating groups like methylthio, can modulate the electronic properties and steric profile of the entire molecule. nih.gov This strategy can be directly applied by synthesizing analogues where the propoxy group is replaced with other alkoxy groups of varying chain lengths, or with halogens, nitro, or amino groups to probe the effect of size, lipophilicity, and electronic character.

Table 3: Illustrative Substituent Variations on the 2-Phenyl Moiety for SAR Studies

| R Group on 2-Phenyl Ring | Resulting Compound Name (Illustrative Core) | Purpose of Variation | Reference |

|---|---|---|---|

| -H | 4-Phenoxy-2-phenylquinazoline | Baseline compound | nih.gov |

| -SMe | 2-(4-(Methylthio)phenyl)-4-phenoxyquinazoline | Introduce electron-donating, polarizable group | nih.gov |

| -OCF₃ | 4-Phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline | Introduce potent electron-withdrawing group | nih.gov |

| -CF₃ | 4-Phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline | Introduce lipophilic, electron-withdrawing group | nih.gov |

Strategic Modulations at the 4-Methoxy Position

The 4-methoxy group is another key position for derivatization. As mentioned, the synthesis likely proceeds through a 4-chloroquinazoline intermediate. This intermediate is highly valuable for SAR studies because it can be reacted with a diverse library of nucleophiles to generate a wide range of analogues.

Instead of sodium methoxide, other sodium alkoxides (e.g., ethoxide, isopropoxide) can be used to systematically vary the size and lipophilicity of the C4-alkoxy substituent. Furthermore, amines are excellent nucleophiles for this reaction, leading to the synthesis of 4-aminoquinazoline derivatives, a class that includes several clinically approved drugs. nih.gov This allows for the introduction of various alkylamino, anilino, or heterocyclic amino moieties at the C4 position. The synthesis of 4-phenoxy-quinazolines by reacting the quinazolinone precursor with an in-situ generated aryne is another advanced strategy to introduce aryl-oxy linkages at this position. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

To improve potency and selectivity, medicinal chemists often design conformationally restricted analogues. This strategy involves "locking" the molecule in a presumed bioactive conformation by introducing additional rings, thereby reducing the entropic penalty of binding to a biological target.

A powerful approach for the quinazoline scaffold is the annulation of a new ring across two positions of the existing core. For example, a pyrrolidine (B122466) ring can be fused to the quinazoline nucleus to create a tricyclic pyrrolo[1,2-a]quinazoline system. beilstein-journals.org The synthesis of such structures can be achieved through methods like the oxidative cyclization of a precursor such as a 2-(3-butenyl)quinazolin-4(3H)-one. beilstein-journals.org This creates a rigid structure where the spatial relationship between the core and its substituents is well-defined, providing valuable insights for SAR. Another strategy involves creating bridged systems or introducing rigid linkers between different parts of the molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design Principles for SAR Studies of 4-Methoxy-2-(4-propoxyphenyl)quinazoline Analogues

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The quinazoline (B50416) core serves as a versatile scaffold for developing inhibitors of various enzymes, particularly protein kinases, which play a critical role in cellular signaling pathways often dysregulated in diseases like cancer. mdpi.comnih.gov

Key design strategies for developing analogues often involve:

Scaffold Modification: Introducing various substituents at key positions of the quinazoline ring (positions 2, 4, 6, 7, and 8) to probe the steric, electronic, and hydrophobic requirements of the target's binding site. nih.govresearchgate.net

Target-Specific Interactions: Designing molecules that exploit specific features of the intended biological target. For instance, in kinase inhibition, the design often focuses on interactions with the ATP-binding pocket, including the hinge region, DFG motif, and catalytic loop. nih.govnih.gov

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve biological activity or metabolic stability.

Computational Modeling: Utilizing in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to predict the activity of designed compounds and guide synthetic efforts. researchgate.netresearchgate.net This approach helps in understanding the nature of substituents required for a specific biological activity and reduces the time and cost associated with drug discovery. nih.gov

The design of novel quinazoline derivatives often starts from a lead compound, which is then systematically modified. For example, merging pharmacophoric features from known inhibitors can lead to the creation of hybrid molecules with dual-action capabilities. mdpi.com By analyzing the SAR of synthesized compounds, researchers can build a comprehensive understanding of the molecular features essential for potent and selective biological activity.

Impact of Quinazoline Core Substitutions on Biological Activity

Substitutions on the quinazoline core are critical determinants of biological activity, influencing everything from enzyme inhibition to cellular responses. SAR studies have revealed that positions 2, 4, 6, and 7 are particularly important for modulating the pharmacological profile of quinazoline derivatives. nih.govnih.gov

Position 2: The substituent at this position significantly impacts activity. The presence of an aryl group, such as the 4-propoxyphenyl moiety, is common in many bioactive quinazolines. Modifications to this group can fine-tune potency and selectivity. nih.govresearchgate.net

Position 4: This position is crucial for the interaction of many quinazoline-based kinase inhibitors with the hinge region of the ATP binding site. Small, flexible groups are often favored. The introduction of an anilino group at the C4 position has been a particularly successful strategy in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govmdpi.com

Positions 6 and 7: These positions are exposed to the solvent-accessible region in many kinase binding sites, making them ideal for introducing substituents that can improve solubility and pharmacokinetic properties. Electron-donating groups, such as methoxy (B1213986) groups, at these positions have been shown to increase the activity of some EGFR inhibitors. mdpi.com Conversely, introducing bulky groups or specific linkers can target additional pockets or confer dual inhibitory activity. nih.gov

The following table summarizes the observed impact of various substitutions on the quinazoline core based on SAR studies of related compounds.

| Position on Quinazoline Core | Type of Substituent | Observed Impact on Biological Activity | Reference Example |

|---|---|---|---|

| 2 | Aryl or Heteroaryl Groups | Often essential for activity; modifications can alter potency and selectivity. | 2-phenyl substituted quinazolinones show significant cytotoxic activity. researchgate.net |

| 4 | Anilino or Amino Groups | Crucial for hinge-binding in kinase inhibitors; electron-withdrawing groups on the aniline (B41778) ring can enhance activity. | 4-anilinoquinazolines are potent EGFR inhibitors. nih.gov |

| 6 | Alkyl-thiobenzothiazole, Nitro | Can enhance activity and provide irreversible binding capabilities. A nitro group on a benzamide at C6 increased EGFRwt kinase inhibition. | Side chains at this position can improve biological activities. nih.govmdpi.com |

| 7 | Piperazine, Triazole Linkers | Often used to improve solubility and pharmacokinetic properties; can lead to more potent inhibition of TNF-alpha production. | A piperazine ring at C7 exhibited potent inhibitory activities. nih.gov |

Role of the 4-Methoxy Group in Ligand-Target Interactions

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry that can significantly influence a molecule's properties. In the context of this compound, the methoxy group at the 4-position of the quinazoline ring plays a multifaceted role in ligand-target interactions.

Electronically, the methoxy group is an electron-donating group, which can modulate the electron density of the quinazoline ring system. This can affect the pKa of the heterocyclic nitrogens and influence their ability to form hydrogen bonds, which are often critical for binding to biological targets like kinases. mdpi.com

From a steric and conformational perspective, the methoxy group is relatively small, but its orientation can be important. Depending on the topology of the binding site, it can engage in favorable van der Waals interactions or act as a hydrogen bond acceptor. In SAR studies of other heterocyclic inhibitors, the introduction of a methoxy group has been shown to be essential for potent activity, often by forming key interactions with amino acid residues in the target protein. mdpi.comnih.gov For example, in some kinase inhibitors, a methoxy group can form a hydrogen bond with a backbone NH group in the hinge region of the enzyme.

Furthermore, the introduction of a methoxy group can improve a compound's metabolic stability and pharmacokinetic profile. It can block potential sites of metabolism or enhance membrane permeability. Studies on quinazoline derivatives have shown that the presence of methoxy groups, particularly at positions 6 and 7, can increase antiproliferative activity. mdpi.com In one study, a 4-methoxy-grafted analog showed enhanced inhibitory action against cancer cell lines. dovepress.com

Contribution of the 2-(4-propoxyphenyl) Moiety to Molecular Recognition and Activity

The Phenyl Ring: The phenyl group at position 2 of the quinazoline core is a bulky, hydrophobic substituent that can engage in various non-covalent interactions within a protein's binding pocket. These include:

Hydrophobic Interactions: The aromatic ring can fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy.

π-π Stacking: The electron-rich π-system of the phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

π-Alkyl Interactions: The phenyl ring can also interact with alkyl side chains of residues such as leucine, isoleucine, and valine. nih.gov

The presence of this aryl group is often a key feature for the activity of 2-substituted quinazolines. nih.govresearchgate.net

The 4-Propoxy Group: The propoxy group (-OCH₂CH₂CH₃) attached to the phenyl ring further enhances the lipophilicity of this moiety. The flexible alkyl chain can adopt different conformations to fit optimally into hydrophobic sub-pockets of the target protein. The oxygen atom can also act as a hydrogen bond acceptor. The position and length of the alkoxy chain are often critical. SAR studies on similar structures frequently show that modifying the length of the alkyl chain can have a dramatic effect on potency, highlighting the importance of a precise fit within the target's binding site.

Stereochemical Influences and Conformational Flexibility in Quinazoline-Based Molecular Design

While this compound itself is achiral, the introduction of chiral centers or conformationally restricted elements into its analogues can have a profound impact on biological activity. Stereochemistry is a critical factor in drug design because biological macromolecules, such as enzymes and receptors, are chiral and often exhibit stereospecific binding.

Conformational Flexibility: The flexibility of substituents on the quinazoline core can be both an advantage and a disadvantage.

Advantages: A flexible side chain, like the propoxy group, can adopt multiple conformations, increasing the probability of finding a favorable binding pose within the target site. This can be beneficial during the initial stages of lead discovery. Inserting flexible linkers, such as a thiophene-2-ylmethanamine at the C-4 position, has been shown to increase conformational flexibility and lead to good antiproliferative activity. mdpi.com

Disadvantages: High conformational flexibility can come with an entropic penalty upon binding, as the molecule must adopt a single, fixed conformation. This can lead to a lower binding affinity. Therefore, a common strategy in lead optimization is to "rigidify" a flexible molecule by introducing rings or double bonds to lock it into its bioactive conformation.

Molecular modeling and dynamic simulations are valuable tools for studying the conformational preferences of quinazoline derivatives and understanding how they influence interactions with their biological targets. nih.gov By analyzing the low-energy conformations of a ligand and how they fit into a binding site, medicinal chemists can design new analogues with improved potency and selectivity. mdpi.com

Development of Predictive Models for Structure-Activity Relationships (e.g., 2D-QSAR, 3D-QSAR, CoMFA, CoMSA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable tools in modern drug design, allowing for the prediction of the activity of novel compounds before they are synthesized. nih.govnih.gov Both 2D and 3D-QSAR approaches have been successfully applied to quinazoline derivatives.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure (e.g., molecular weight, logP, topological indices). 2D-QSAR models are computationally less intensive and can provide useful insights into the general physicochemical properties that drive activity. researchgate.netresearchgate.net

3D-QSAR: These models take the three-dimensional structure of the molecules into account. The compounds in a dataset are aligned, and their steric and electrostatic properties are mapped onto a 3D grid. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to build a model that relates these 3D fields to biological activity. nih.gov

CoMFA: Calculates steric and electrostatic fields around the molecules.

CoMSIA: In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where certain properties (e.g., positive charge, bulk) are predicted to increase or decrease biological activity. These maps provide intuitive guidance for designing new, more potent analogues. nih.gov For quinazoline derivatives, QSAR models have been developed to predict their antimalarial, anticancer, and anti-inflammatory activities, among others. researchgate.net

The table below presents typical statistical parameters used to validate the robustness and predictive power of QSAR models developed for quinazoline derivatives.

| QSAR Model Type | Statistical Parameter | Typical Value Range | Significance |

|---|---|---|---|

| 2D-QSAR | r² (Correlation Coefficient) | > 0.6 | Measures the goodness of fit of the model to the training set data. |

| 2D-QSAR / 3D-QSAR | q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model (robustness). researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | pred_r² (External validation r²) | > 0.6 | Measures the ability of the model to predict the activity of an external test set. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Contour Maps | N/A | Visually represent regions where steric, electrostatic, or other properties favor or disfavor activity. nih.gov |

Mechanistic Biological Investigations: Non Clinical in Vitro and in Vivo Studies

Cellular Pharmacodynamics and Pathway Modulation Studies

The functional consequences of target engagement by quinazoline-based molecules are typically assessed in cell-based models, which provide insights into their effects on cell fate and signaling pathways.

Studies on various quinazoline (B50416) derivatives demonstrate significant effects on cellular functions, particularly in the context of cancer.

Cell Proliferation, Apoptosis, and Cell Cycle: Numerous quinazoline compounds exhibit potent antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com A key mechanism for this activity is the induction of apoptosis (programmed cell death). ekb.egekb.eg For instance, a structurally related 4-anilinoquinazoline (B1210976) was identified as a highly active inducer of apoptosis, with an EC50 for caspase-3 activation of just 2 nM in T47D breast cancer cells. nih.gov This was coupled with potent inhibition of cell proliferation (GI50 of 2 nM). nih.gov Treatment of cancer cells with quinazoline derivatives can also lead to perturbations in the cell cycle, causing arrest at specific phases. ekb.egnih.gov

Reporter Gene Assays: These assays are crucial for studying the modulation of specific signaling pathways. A notable example involves a quinazoline derivative, EVP4593, which was initially identified as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway using a reporter gene assay. encyclopedia.pub This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a key therapeutic strategy. encyclopedia.pub

Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound “4-Methoxy-2-(4-propoxyphenyl)quinazoline” corresponding to the detailed outline requested. The required information for the sections on Mechanistic Biological Investigations and In Vivo Preclinical Efficacy Studies, including signaling pathway modulation, subcellular localization, preclinical efficacy in animal models, and pharmacodynamic biomarker analysis for this specific molecule, is not available in the public domain.

Scientific studies have been conducted on various other quinazoline derivatives, some of which share structural similarities (such as a methoxy (B1213986) group or other substitutions on the quinazoline core). These studies investigate a range of biological activities, including anticancer properties through mechanisms like the inhibition of receptor tyrosine kinases (e.g., EGFR) or modulation of signaling pathways like Wnt/β-catenin. However, this body of research does not provide specific data for "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that focuses solely on “this compound” as per the provided outline.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen for potential therapeutic agents.

Molecular docking simulations are instrumental in revealing how 4-Methoxy-2-(4-propoxyphenyl)quinazoline fits into the binding site of a target protein. The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known to interact with various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

Docking studies on similar quinazoline derivatives show that the core ring system typically occupies a deep hydrophobic cleft in the active site. nih.gov Key interactions often involve:

Hydrogen Bonding: The nitrogen atoms (N1 and N3) of the quinazoline ring are critical for forming hydrogen bonds with residues in the hinge region of protein kinases, such as Met769 in EGFR. nih.gov

Hydrophobic Interactions: The quinazoline ring itself, along with the phenyl and propoxy substituents of the target compound, engage in hydrophobic and van der Waals interactions with nonpolar residues. nih.govnih.gov In EGFR, these interactions may occur with residues like Leu768, Ala719, and Leu820. nih.gov For other targets like thymidylate synthase, key hydrophobic contacts have been noted with Leu192 and Leu221. nih.gov

Pi-Stacking Interactions: The aromatic rings of the quinazoline system can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket, further stabilizing the complex. nih.gov

The methoxy (B1213986) group on the quinazoline ring and the propoxy group on the phenyl ring can also participate in specific interactions. For instance, a methoxy group has been shown to form a hydrogen bond with the threonine residue T854 in the hinge region of an EGFR mutant. nih.gov The specific binding mode is highly dependent on the topology and amino acid composition of the target's active site.

| Protein Target | Interacting Residues | Type of Interaction | Source |

|---|---|---|---|

| EGFR | Met769, Thr766 | Hydrogen Bond | nih.gov |

| EGFR | Ala719, Leu768, Val726, Leu820 | Hydrophobic | nih.gov |

| VEGFR-2 | Phe1047 | Hinge Binding | nih.gov |

| VEGFR-2 | Lys868 | Cation-pi | nih.gov |

| VEGFR-2 | Val848, Cys919, Leu1035 | Hydrophobic | nih.gov |

| Thymidylate Synthase | Leu192, Leu221, Tyr258 | Hydrophobic | nih.gov |

| NF-κB | Ser240, Lys241, Asn247 | Hydrogen Bond | nih.gov |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.govfip.org Lower binding energy values suggest a more stable ligand-receptor complex and higher potential affinity. This predictive power is harnessed in structure-based virtual screening, where large databases of compounds are computationally docked into a target's active site to identify promising "hits". nih.gov

For quinazoline derivatives, virtual screening has successfully identified potent leads against targets like EGFR. nih.gov In one study, a screening of 1000 quinazoline derivatives yielded seven compounds with better predicted binding scores than the control drug. nih.gov This highlights the efficiency of using computational methods to prioritize compounds for synthesis and biological testing. The predicted binding energies for quinazoline analogs can vary significantly depending on the target and the specific substitutions on the scaffold. For example, certain derivatives have shown predicted binding energies as strong as -12.87 kcal/mol against PARP-1 and -8.18 kcal/mol against COX-2. nih.govfip.org

| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Quinazoline-triazole-acetamide derivative | PARP-1 | -12.87 | nih.gov |

| Quinazoline-triazole-acetamide derivative | PARP-1 | -12.61 | nih.gov |

| Vanillin-derivative (related structure) | COX-2 | -8.18 | fip.org |

| Quinazolinone derivative | NF-κB | -6.0 | nih.gov |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. This provides deeper insights into the stability of the complex and the flexibility of both the ligand and the protein.

MD simulations are crucial for validating the binding poses predicted by molecular docking. nih.gov By simulating the complex over a period (e.g., 20 to 100 nanoseconds), researchers can assess whether the key interactions observed in the static dock are maintained. nih.govnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD plot indicates that the ligand remains securely bound in the active site and does not drift away. nih.gov

Studies on quinazoline-based inhibitors of EGFR and VEGFR2 have used MD simulations to confirm the stability of the ligand within the ATP binding pocket, supporting the notion that these compounds form stable hydrogen bonds with the target proteins. nih.gov Such simulations can confirm that the initial docked conformation represents a true, stable energy minimum. nih.gov

MD simulations explicitly model the surrounding solvent (usually water) and ions, allowing for a detailed understanding of their role in molecular recognition. nih.gov Water molecules can mediate interactions between the ligand and protein or be displaced from the binding site upon ligand binding, which has significant energetic consequences. Co-solvents can also influence protein stability and assembly. nih.gov

Furthermore, proteins are not rigid structures. MD simulations capture the inherent flexibility of the protein, showing how the binding site may change shape to accommodate the ligand (an effect known as "induced fit"). Analyzing the Root Mean Square Fluctuation (RMSF) of individual residues can reveal which parts of the protein become more or less flexible upon ligand binding. For a compound like this compound, understanding these dynamics provides a more accurate and complete picture of the binding event than docking alone can offer.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its geometry, charge distribution, and orbital energies. epstem.netepstem.net These calculations provide fundamental insights into a molecule's reactivity, stability, and spectroscopic properties.

Methods like DFT, often using functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the three-dimensional structure of this compound and calculate various electronic parameters. epstem.netepstem.net

Key properties derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions, including hydrogen bonding.

These quantum mechanical descriptors are essential for building Quantitative Structure-Activity Relationship (QSAR) models and for understanding the electronic basis of a ligand's interaction with its biological target. chemrxiv.org

| Calculation Method | Determined Properties | Significance | Source |

|---|---|---|---|

| DFT (e.g., B3LYP, B3PW91) | Optimized Molecular Geometry, Total Energy | Provides the most stable 3D structure of the molecule. | epstem.netepstem.net |

| GIAO Method | 1H-NMR and 13C-NMR Chemical Shifts | Allows for comparison between theoretical and experimental spectroscopic data. | epstem.net |

| HOMO/LUMO Analysis | Frontier Orbital Energies, Energy Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and electron-donating/accepting ability. | epstem.net |

| MEP Mapping | Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | epstem.net |

| Mulliken Population Analysis | Atomic Charges | Quantifies the partial charge on each atom in the molecule. | epstem.net |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Computational techniques, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. For many organic molecules, these values help in understanding their chemical behavior.

While specific DFT analysis for "this compound" is not available in the cited literature, studies on other quinazoline derivatives provide a framework for what might be expected. For instance, DFT-based analyses have been used to explore the binding dynamics of quinazoline derivatives with therapeutic targets like the Epidermal Growth Factor Receptor (EGFR).

Table 1: Representative Electronic Properties of a Quinazoline Derivative (Hypothetical)

This table presents hypothetical values to illustrate the types of data generated in electronic structure analysis. Actual values would require specific quantum chemical calculations for the compound.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The MESP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface. These maps are crucial for understanding how a molecule might interact with biological macromolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding.

In an MESP map:

Red regions indicate negative electrostatic potential, typically associated with electron-rich areas such as lone pairs on oxygen or nitrogen atoms. These areas are prone to electrophilic attack.

Blue regions denote positive electrostatic potential, found in electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a molecule like "this compound," one would anticipate negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy and propoxy groups. These sites would be potential hydrogen bond acceptors. The topology of the MESP can provide detailed insights into the molecule's bonding and reactivity patterns. The analysis of MESP has been effectively used to understand the interactions of various quinazoline derivatives with their biological targets.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological profiles must be assessed. In silico ADMET prediction offers a rapid and cost-effective way to evaluate these properties early in the drug discovery process.

Theoretical Prediction of Pharmacokinetic Parameters (e.g., Plasma Protein Binding, Metabolic Stability)

The pharmacokinetic profile of a drug determines its journey through the body. Computational models can predict several key parameters.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate how well the compound is absorbed from the gastrointestinal tract.

Distribution: The volume of distribution and plasma protein binding are crucial for understanding where the compound travels in the body and how much of it is free to exert its pharmacological effect.

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For instance, a very slight probability of being a CYP2C9 substrate has been predicted for some molecules in computational studies.

Excretion: The clearance rate and half-life of a compound can also be estimated.

Studies on various quinazoline derivatives have utilized tools like SwissADME to predict their pharmacokinetic properties, often showing favorable profiles for many analogs.

Table 2: Predicted Pharmacokinetic Parameters for a Representative Quinazoline Derivative

The data in this table is representative of typical predictions for drug-like molecules and is not specific to "this compound."

Theoretical Toxicity Prediction (e.g., Mutagenicity, hERG Channel Interactions)

Predicting potential toxicity is a critical step in drug development to avoid late-stage failures. Computational tools can screen for various toxicological endpoints.

Mutagenicity: Assesses the likelihood of the compound causing genetic mutations, often predicted using models based on the Ames test.

Carcinogenicity: Estimates the potential of the compound to cause cancer.

hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Therefore, predicting hERG channel interactions is a standard part of in silico toxicity assessment.

Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

Other Toxicities: Models can also predict risks for skin sensitization, eye irritation, and reproductive toxicity.

For pyrazolylaminoquinazoline derivatives, in silico tools have been used to predict endpoints such as carcinogenicity and mutagenicity, helping to identify compounds with potentially lower toxicity.

Table 3: Predicted Toxicological Profile for a Representative Quinazoline Derivative

This table illustrates the type of output from in silico toxicity predictions and is based on general findings for drug-like compounds, not specific calculations for "this compound."

Future Research Directions and Translational Perspectives for 4 Methoxy 2 4 Propoxyphenyl Quinazoline

Development of Next-Generation Analogues with Improved Potency and Specificity

The foundation of advancing any lead compound lies in systematic structure-activity relationship (SAR) studies to design next-generation analogues with superior properties. For 4-Methoxy-2-(4-propoxyphenyl)quinazoline, future efforts will likely concentrate on modifying its core structure to enhance target affinity, selectivity, and pharmacokinetic properties.

Research on other quinazoline (B50416) series offers valuable insights. SAR studies have consistently shown that substitutions at the 2, 4, 6, and 8-positions of the quinazoline ring are critical for biological activity. nih.gov For instance, in one series of 4-anilinoquinazolines developed as apoptosis inducers, a methyl group on the linker nitrogen was found to be essential for activity, while substitutions at the 6- and 7-positions were detrimental. nih.gov Another study on 2-substituted quinazolin-4(3H)-ones revealed that a 2-methoxyphenyl group significantly enhanced cytotoxic activity against cancer cell lines. nih.gov

Based on these principles, several strategies can be envisioned for creating analogues of this compound:

Modification of the 2-position Phenyl Ring: The propoxy group at the 4-position of the phenyl ring can be varied in chain length, branching, or replaced with other electron-donating or electron-withdrawing groups to probe the binding pocket of target enzymes.

Alteration of the 4-position Methoxy (B1213986) Group: This group could be replaced with other small alkoxy groups or bioisosteres to fine-tune solubility and metabolic stability.

Substitution on the Quinazoline Core: Introducing small substituents, such as halogens or alkyl groups, at the 6, 7, or 8-positions could modulate electronic properties and create new interactions with biological targets, potentially improving potency and selectivity. nih.gov

Molecular Hybridization: A promising approach involves creating hybrid molecules by linking the quinazoline scaffold to other pharmacologically active moieties. nih.govnih.gov This strategy can produce compounds with dual-action mechanisms, potentially overcoming drug resistance and enhancing therapeutic efficacy. eurekaselect.com

Table 1: Proposed Analogues of this compound and Research Rationale

| Modification Site | Proposed Change | Scientific Rationale | Relevant Findings From Literature |

| 2-position Phenyl Ring | Replace 4-propoxy with other alkoxy chains (e.g., ethoxy, butoxy) or functional groups (e.g., trifluoromethyl). | To optimize hydrophobic interactions and electronic properties within the target's binding site. | SAR of similar heterocyclic inhibitors shows high sensitivity to substituents on pendant phenyl rings. mdpi.com |

| 4-position Quinazoline | Replace 4-methoxy with an amino group or small alkyl chains. | To explore new hydrogen bonding opportunities and alter the molecule's overall polarity. | The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors. researchgate.net |

| Quinazoline Core | Introduce halogen (Cl, F) or methyl groups at positions 6 or 7. | To enhance binding affinity and modulate metabolic stability. | Halide or alkyl substitutions at the 6-position have been shown to be critical for potent antibacterial activity in N2,N4-disubstituted quinazolines. nih.gov |

| Overall Structure | Create hybrids by linking to other pharmacophores (e.g., chalcone, triazole). | To develop multi-target agents that can address complex diseases and mitigate drug resistance. nih.goveurekaselect.com | Molecular hybridization is an effective strategy for generating lead compounds with multifaceted biological activity. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While many quinazoline derivatives are known for inhibiting tyrosine kinases like EGFR and VEGFR in cancer, the structural versatility of the scaffold suggests it could be effective against a much broader range of biological targets. nih.govmdpi.com A key future direction is to screen this compound and its novel analogues against new targets to uncover previously unknown therapeutic potential.

Infectious Diseases: The quinazoline core is present in compounds with potent antimicrobial activity. arabjchem.orgmdpi.com

Antibacterial: Researchers have successfully developed 2,4-disubstituted quinazolines that are effective against multidrug-resistant Gram-positive and Gram-negative bacteria, including MRSA and Acinetobacter baumannii. nih.govnih.gov These compounds often act by inhibiting bacterial dihydrofolate reductase (DHFR), a different target than that of many existing antibiotics. nih.gov

Antiviral: Certain quinazoline and quinazolinone derivatives have shown activity against a range of viruses, including herpes simplex virus and cytomegalovirus. nih.gov The structural features of 1-heteroaryl-2-alkoxyphenyl analogues have been explored as inhibitors of SARS-CoV-2 replication, suggesting a potential avenue for related structures. nih.gov

Antifungal and Antiparasitic: The quinazoline scaffold has also been investigated for activity against various fungi and parasites, representing another underexplored area. mdpi.comeurekaselect.com

Unexplored Cancer Mechanisms: Beyond established kinase targets, new cancer-related pathways offer opportunities.

Epigenetic Targets: Drug repurposing efforts have identified the quinazoline-based EGFR inhibitor erlotinib (B232) as a weak inhibitor of histone lysine-specific demethylase 1 (LSD1), an important epigenetic modulator in cancer. nih.gov Subsequent optimization led to potent LSD1 inhibitors, demonstrating that the quinazoline scaffold is suitable for targeting epigenetic enzymes. nih.gov

Tubulin Polymerization: Some 2-aryl-substituted quinazolines act as inhibitors of tubulin polymerization, disrupting mitosis and inducing apoptosis in cancer cells. nih.gov This mechanism is distinct from kinase inhibition and represents a valuable therapeutic strategy.

Table 2: Potential Novel Therapeutic Targets for Quinazoline Analogues

| Therapeutic Area | Potential Target Class | Example Target | Rationale for Exploration |

| Infectious Disease | Bacterial Enzymes | Dihydrofolate Reductase (DHFR) | Quinazolines are effective against drug-resistant bacteria by targeting DHFR. nih.gov |

| Infectious Disease | Viral Proteins | Viral Entry/Replication Machinery | Related heterocyclic structures show promise as inhibitors of coronaviruses. nih.govresearchgate.net |

| Oncology | Epigenetic Modulators | Lysine-Specific Demethylase 1 (LSD1) | The quinazoline scaffold has been successfully adapted to create potent inhibitors of epigenetic targets. nih.gov |

| Oncology | Cytoskeletal Proteins | Tubulin | Certain quinazoline derivatives inhibit tubulin polymerization, offering an alternative anticancer mechanism. nih.gov |

| Inflammatory Disease | Pro-inflammatory Enzymes | Cyclooxygenase (COX) | The quinazoline motif is found in compounds with demonstrated anti-inflammatory activity. mdpi.com |

Integration with Advanced Research Modalities

To translate a promising chemical scaffold into a clinical candidate, its integration with advanced research and development platforms is essential.

Targeted Delivery in Preclinical Models: Many potent drug candidates fail due to poor pharmacokinetics or off-target toxicity. nih.gov Targeted drug delivery systems (TDDS) offer a solution by concentrating a therapeutic agent at the site of disease, maximizing efficacy while minimizing systemic exposure. youtube.com For a compound like this compound, future preclinical studies could explore:

Passive Targeting: Encapsulating the compound in nanoparticles can leverage the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows nanoparticles to accumulate in tumors. youtube.com

Active Targeting: Conjugating the quinazoline molecule to a ligand (e.g., an antibody or peptide) that binds to a receptor overexpressed on target cells can achieve high selectivity.

Combination Studies: The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Drug resistance is a major challenge in chemotherapy, and combination therapies are a primary strategy to overcome it. nih.gov Future research should investigate the efficacy of this compound or its analogues in combination with:

Other targeted therapies (e.g., different kinase inhibitors).

Standard-of-care chemotherapy agents.

Immunotherapy agents.

The goal of such studies is to identify synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects.

Challenges and Opportunities in Advancing Quinazoline-Based Research Probes and Lead Compounds

The development of quinazoline-based drugs is not without its difficulties. Several clinical trials for quinazoline derivatives have been halted due to unacceptable toxicity or lack of efficacy. nih.gov For example, the early antifolate quinazoline CB3717 caused nephrotoxicity, and the tubulin inhibitor Verbulin (MPC-6827) led to circulatory disorders in clinical phases. nih.gov

Key Challenges:

Toxicity and Selectivity: Achieving high selectivity for the intended target over related proteins (e.g., different kinases) remains a significant hurdle. Off-target effects are a primary cause of toxicity. nih.gov

Drug Resistance: Cancer cells and microbes can develop resistance to quinazoline-based agents through various mechanisms, such as target mutation or overexpression of drug efflux pumps. nih.gov

Clinical Translation: Successfully navigating the complexities of clinical trials, from demonstrating safety and efficacy to identifying the right patient population, is a major challenge for all new chemical entities. researchgate.net

Key Opportunities:

Multi-Targeted Agents: Designing single molecules that modulate multiple targets offers a promising strategy to enhance efficacy and combat resistance. nih.govmdpi.com The quinazoline scaffold is well-suited for the development of such agents.

Drug Repurposing: Screening existing quinazoline-based drugs and research compounds against new targets can rapidly identify new therapeutic uses. nih.gov

Green Synthesis: Developing environmentally friendly, efficient, and cost-effective synthetic methods for quinazoline derivatives will be crucial for sustainable drug development. arabjchem.orgmdpi.com

Synergistic Research Avenues in Chemical Biology and Medicinal Chemistry

The advancement of this compound from a simple chemical entity to a valuable research probe or clinical lead compound will depend on the deep integration of medicinal chemistry and chemical biology. This synergistic relationship drives a powerful iterative cycle of drug discovery:

Design and Synthesis (Medicinal Chemistry): Based on computational modeling and existing SAR data, medicinal chemists design and synthesize novel analogues. nih.gov

Biological Evaluation (Chemical Biology): These new compounds are then screened in a battery of biological assays to determine their potency, selectivity, and mechanism of action. This can involve cell-based proliferation assays, enzymatic assays, and advanced techniques to confirm target engagement in living cells. nih.govnih.gov

SAR Analysis and Optimization (Medicinal Chemistry & Chemical Biology): The results from biological testing feed back into the design process. This iterative cycle of design, synthesis, and testing allows for the progressive refinement of the chemical structure to optimize its drug-like properties.

This integrated approach, combining the synthetic expertise of medicinal chemistry with the mechanistic and systems-level insights of chemical biology, is fundamental to modern drug discovery and will be essential for unlocking the full therapeutic potential of the quinazoline scaffold.

Q & A

Q. Why do DFT-predicted redox potentials conflict with experimental cyclic voltammetry results?

- Methodological Answer : Solvent effects (e.g., dielectric constant) and counterion interactions (e.g., PF₆⁻ vs. ClO₄⁻) are often neglected in gas-phase DFT models. Include implicit solvation (e.g., PCM method) and validate with varied electrolyte systems (e.g., TBAP in acetonitrile vs. aqueous buffer) .

Tables for Key Comparisons

| Property | This compound | 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine | Ferrocenyl-quinazolinone |

|---|---|---|---|

| Molecular Weight | ~349.4 g/mol | ~310.3 g/mol | ~438.2 g/mol |

| Key Substituents | Methoxy, propoxyphenyl | Methoxy, methoxyphenylamine | Ferrocenyl, quinazolinone |

| Biological Activity | Kinase inhibition (predicted) | Anticancer (reported) | Electroactive, redox-mediated |

| Synthetic Complexity | Moderate (3–5 steps) | Low (2–3 steps) | High (multi-step, air-sensitive) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.